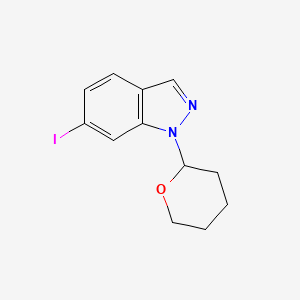

6-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Description

6-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a halogenated indazole derivative featuring a tetrahydropyran (THP) protecting group at the N1 position and an iodine substituent at the C6 position. This compound is synthesized via reaction of 6-iodoindazole with dihydropyran in a mixed solvent system (DCM/THF), achieving an 89% yield under inert conditions . The THP group enhances stability and modulates solubility, making the compound suitable for further functionalization in medicinal chemistry. Its ¹H and ¹³C NMR data align with literature reports, confirming structural integrity . The iodine atom at C6 enables participation in cross-coupling reactions (e.g., Suzuki, Stille), positioning it as a versatile intermediate in drug discovery.

Properties

IUPAC Name |

6-iodo-1-(oxan-2-yl)indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13IN2O/c13-10-5-4-9-8-14-15(11(9)7-10)12-3-1-2-6-16-12/h4-5,7-8,12H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANHPSSSKHRVFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=C(C=CC(=C3)I)C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50855840 | |

| Record name | 6-Iodo-1-(oxan-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1266386-30-4 | |

| Record name | 6-Iodo-1-(oxan-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of ortho-substituted hydrazines with carbonyl compounds.

Introduction of the Iodine Atom: The iodine atom can be introduced via electrophilic iodination using reagents such as iodine monochloride or N-iodosuccinimide.

Attachment of the Tetrahydro-2H-pyran-2-yl Group: This step involves the alkylation of the indazole nitrogen with tetrahydro-2H-pyran-2-yl halides under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The indazole ring can undergo oxidation and reduction under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under polar aprotic solvents like dimethylformamide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 6-azido-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

Scientific Research Applications

6-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole involves its interaction with specific molecular targets. The indazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The iodine atom and tetrahydro-2H-pyran-2-yl group may enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations :

- Substituent Effects: Electron-Withdrawing Groups (NO₂, I): The nitro group in 3-Iodo-6-nitro-1-(THP)-1H-indazole increases reactivity toward nucleophilic substitution compared to the iodo analog. Iodine’s polarizability enhances coupling reaction efficiency . Amino Group (NH₂): 6-Amino-1-(THP)-1H-indazole exhibits reduced steric hindrance and increased solubility, favoring nucleophilic reactions . Bromine vs. Iodine: Bromo analogs (e.g., 6-Bromo-1-(THP)-1H-indazole) are less reactive in cross-coupling due to lower atomic polarizability compared to iodine .

- Stability :

- The 3-Iodo-6-nitro derivative requires refrigeration (2–8°C) for stability, likely due to nitro group sensitivity . In contrast, the parent 6-iodo compound is stored under argon, emphasizing iodine’s oxidative sensitivity .

Biological Activity

6-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. The indazole core, along with the tetrahydro-2H-pyran moiety, contributes to its unique chemical properties and therapeutic potential. This article explores the biological activities of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 373.27 g/mol. The presence of an iodine atom enhances the compound's reactivity and may influence its binding affinity to biological targets .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in critical signaling pathways. The iodo substituent may facilitate interactions that alter enzyme activity or receptor binding, leading to various biological outcomes .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of indazole derivatives, including this compound. It has been shown to exhibit significant inhibitory effects on cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival.

Case Study:

In a study evaluating various indazole derivatives for their anticancer properties, this compound demonstrated a notable reduction in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the micromolar range .

Kinase Inhibition

The compound has also been investigated for its kinase inhibitory activity. Kinases play a crucial role in numerous signaling pathways, and their inhibition can lead to therapeutic outcomes in diseases such as cancer.

Table 1: Inhibitory Activity Against Various Kinases

| Compound | Kinase Target | IC50 (µM) |

|---|---|---|

| This compound | JNK | 5.6 |

| 6-Iodo derivative (similar structure) | EGFR | 12.3 |

| Reference Compound (Ibrutinib) | BTK | 0.5 |

This table summarizes the inhibitory activity of this compound against various kinases compared to established inhibitors like Ibrutinib.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Kinetic Solubility (µM) | 150 |

| Permeability (% flux) | 40 |

| Plasma Stability (% remain) | Mouse: 95%, Human: 90% |

These parameters indicate favorable solubility and stability profiles, which are critical for drug development .

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activities of 6-Iodo-1-(tetrahydro-2H-pyran-2-y)-1H-indazole. Investigations into its interactions with specific molecular targets will provide insights into its therapeutic applications. Additionally, structure–activity relationship (SAR) studies could help optimize this compound for enhanced efficacy and selectivity against various diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, and what factors influence reaction yields?

- Methodological Answer : Synthesis typically involves sequential halogenation and THP protection. For iodine introduction at the 6-position, electrophilic iodination (e.g., using NIS or I₂ with Lewis acids) is common, followed by THP protection via acid-catalyzed reactions. Key factors include solvent polarity (DMF or THF), temperature control (0–60°C), and stoichiometry of iodinating agents. Yields may vary due to competing side reactions at adjacent positions, requiring careful monitoring via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) is critical for confirming the indazole core and THP substituent. The iodine atom’s deshielding effect at C6 is detectable via ¹³C NMR. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies NH stretching (if deprotected). X-ray crystallography resolves regiochemical ambiguities but requires high-purity crystals .

Q. How does the tetrahydropyran (THP) protecting group enhance synthetic feasibility in indazole derivatives?

- Methodological Answer : The THP group stabilizes the indazole nitrogen against oxidation or unwanted side reactions during subsequent steps (e.g., cross-coupling). Deprotection under mild acidic conditions (e.g., HCl in ethanol) regenerates the free NH indazole, enabling downstream functionalization. Its steric bulk can also influence regioselectivity in substitution reactions .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density functional theory (DFT) calculations model transition states for Suzuki-Miyaura or Buchwald-Hartwig couplings, predicting reactivity at the 6-iodo position. Solvent effects and catalyst interactions (e.g., Pd-ligand systems) are simulated to optimize conditions. Computational workflows like ICReDD’s reaction path search methods reduce trial-and-error experimentation .

Q. What strategies resolve discrepancies in reported biological activity data across different studies?

- Methodological Answer : Cross-validation using orthogonal assays (e.g., enzyme inhibition vs. cellular viability) clarifies bioactivity. Meta-analysis of published data identifies variables like solvent (DMSO vs. saline) or cell-line specificity. Controlled replication under standardized protocols (e.g., OECD guidelines) minimizes experimental noise .

Q. What experimental designs optimize reaction conditions for introducing substituents at the 6-position of the indazole core?

- Methodological Answer : Design of Experiments (DoE) statistically screens variables (temperature, catalyst loading, solvent). For example, a fractional factorial design isolates critical factors for Heck coupling efficiency. Response surface methodology (RSM) then refines optimal conditions, balancing yield and purity .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under acidic conditions?

- Methodological Answer : Stability studies under controlled pH (1–6) and temperature (25–60°C) quantify degradation kinetics via HPLC. Comparative NMR analysis identifies decomposition products (e.g., THP deprotection or indazole ring oxidation). Conflicting data may arise from impurities or varying buffer systems, necessitating rigorous analytical controls .

Application-Driven Questions

Q. What medicinal chemistry strategies leverage the 6-iodo substituent for targeted drug design?

- Methodological Answer : The iodine atom serves as a handle for radioisotope labeling (e.g., ¹²⁵I) in pharmacokinetic studies. Structure-activity relationship (SAR) studies replace iodine with bioisosteres (e.g., CF₃ or Br) to modulate lipophilicity. Docking studies predict binding interactions with therapeutic targets (e.g., kinase inhibitors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.